Lapatinib Ditosylate
Description
Molecular Formula and Crystallographic Data
This compound exhibits the molecular formula C₄₃H₄₄ClFN₄O₁₁S₃, representing the complex salt formation between the lapatinib base and two equivalents of para-toluenesulfonic acid. The compound possesses a molecular weight of 943.47 atomic mass units for the anhydrous form, while the commercially significant monohydrate form displays a molecular weight of 925.46 atomic mass units. The Chemical Abstracts Service registry number for this compound is 388082-78-8, providing unambiguous identification in chemical databases.
The crystallographic characterization of this compound monohydrate reveals an orthorhombic crystal system with space group Pbca. Detailed powder diffraction studies have established the unit cell parameters as a = 9.6850 ± 0.0009 Å, b = 29.364 ± 0.003 Å, and c = 30.733 ± 0.003 Å, with all angles (α, β, γ) equal to 90 degrees. The unit cell volume calculated from these parameters equals 8740.1 ų, with Z = 8, indicating eight formula units per unit cell.
The systematic nomenclature for this compound follows the International Union of Pure and Applied Chemistry conventions as N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine bis(4-methylbenzenesulfonate) monohydrate. Alternative chemical names include lapatinib ditoluenesulfonate monohydrate and lapatinib tosilate hydrate, reflecting the various nomenclature systems employed in pharmaceutical literature.
The InChI (International Chemical Identifier) key for this compound is XNRVGTHNYCNCFF-UHFFFAOYSA-N, providing a unique computational identifier for database searches and chemical informatics applications. The compound's percentage composition by mass consists of carbon (59.94%), hydrogen (4.51%), chlorine (6.10%), fluorine (3.27%), nitrogen (9.64%), oxygen (11.01%), and sulfur (5.52%).
Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound, particularly through both proton and carbon-13 analyses. Solid-state carbon-13 nuclear magnetic resonance spectroscopy has been extensively employed to characterize various polymorphic forms of this compound, revealing distinct spectral signatures for different crystalline modifications.
For this compound Form I, solid-state carbon-13 nuclear magnetic resonance analysis demonstrates characteristic signals at approximately 110.2, 127.1, and 137.4 parts per million, providing fingerprint identification for this specific polymorphic form. The chemical shift differences between signals exhibiting the lowest chemical shift and others in the 100 to 180 parts per million range are approximately 0.0, 16.9, and 27.2 parts per million, with the lowest chemical shift signal typically appearing at 110.2 ± 1 parts per million.
Crystalline Form XIII of this compound exhibits a distinct solid-state carbon-13 nuclear magnetic resonance spectrum with signals at approximately 125.1, 129.6, and 150.7 parts per million. The chemical shift differences for this form between the lowest chemical shift signal and others in the 100 to 180 parts per million range are approximately 17.2, 21.7, and 42.8 parts per million. This spectroscopic data enables unambiguous identification and differentiation between polymorphic forms.
Form XV of this compound demonstrates characteristic carbon-13 nuclear magnetic resonance signals at approximately 125.1, 128.3, and 137.1 parts per million. The chemical shift differences between the signal exhibiting the lowest chemical shift and others in the 100 to 180 parts per million range are approximately 17.2, 20.3, and 29.2 parts per million, with the lowest chemical shift signal in the 110 to 180 parts per million area typically at 107.9 ± 1 parts per million.
Proton nuclear magnetic resonance analysis of modified lapatinib salt forms reveals significant structural information. In studies of lapatinib docusate salt formation, nuclear magnetic resonance spectra showed a downfield shift of the methylene singlet proton from 3.83 and 4.41 parts per million, indicating lowering of electron density on the adjacent nitrogen atom and confirming salt formation through the specified basic nitrogen center located adjacent to the furan ring.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that enable structural elucidation and compound identification. The parent molecular ion for lapatinib base appears at mass-to-charge ratio 581.1421, representing the protonated molecular ion [M+H]⁺ of the free base component. This primary ion serves as the precursor for subsequent fragmentation analysis in tandem mass spectrometry experiments.
The most prominent fragment ion observed in mass spectrometric analysis occurs at mass-to-charge ratio 365.0792, which represents a characteristic fragmentation pattern involving loss of specific molecular segments from the parent structure. Additional significant fragment ions include those at mass-to-charge ratios 350.0685, 367.0778, and 379.0954, each corresponding to specific bond cleavages and rearrangement reactions within the lapatinib molecular framework.
Liquid chromatography-mass spectrometry analysis employing multiple reaction monitoring mode utilizes the transition from mass-to-charge ratio 581 to 365 for lapatinib quantification, representing the most intense and selective fragmentation pathway. This transition provides optimal sensitivity and specificity for analytical applications, with collision energies optimized to maximize product ion formation while maintaining selectivity.
High-resolution mass spectrometry investigations have identified additional fragmentation pathways relevant to metabolite identification and structural characterization. The isotope pattern analysis reveals the expected chlorine isotope distribution, with the M+2 peak showing approximately 35% intensity relative to the molecular ion peak, consistent with the presence of one chlorine atom in the molecular structure.
Electrospray ionization mass spectrometry operates optimally in positive ion mode for this compound analysis, with fragmentor voltages typically optimized around specific values to achieve maximum sensitivity while maintaining structural information. The fragmentation patterns remain consistent across different analytical platforms, providing reliable structural confirmation for compound identification purposes.
X-ray Diffraction Studies for Polymorphic Form Identification
X-ray powder diffraction analysis serves as the primary technique for identifying and characterizing the numerous polymorphic forms of this compound. Extensive patent literature documents at least nineteen distinct crystalline forms, designated as Forms I through XIX, each exhibiting unique diffraction patterns that enable unambiguous identification.
Form I of this compound demonstrates characteristic powder diffraction peaks at approximately 4.4, 20.0, and 21.5 ± 0.2 degrees two-theta, along with additional peaks at 10.2, 18.1, 24.0, 24.6, 26.0, and 27.1 ± 0.2 degrees two-theta. These peak positions and intensities provide a definitive fingerprint for this specific polymorphic modification and enable differentiation from other crystalline forms.
Crystalline Form XIII exhibits powder diffraction peaks at approximately 5.9, 6.8, and 8.9 ± 0.2 degrees two-theta, with additional characteristic peaks at 12.2, 13.5, 16.0, 18.7, and 22.9 ± 0.2 degrees two-theta. The complete diffraction pattern for Form XIII includes peaks at 5.9, 6.8, 8.9, 12.2, 13.6, 14.6, 16.0, 19.0, 20.4, and 22.9 ± 0.2 degrees two-theta, providing comprehensive identification criteria.
Form XIV of this compound displays powder diffraction peaks at approximately 6.0, 16.9, and 17.5 ± 0.2 degrees two-theta, accompanied by additional peaks at 18.7, 19.6, 21.5, 23.3, and 24.0 ± 0.2 degrees two-theta. This diffraction pattern enables clear distinction from other polymorphic forms and provides reliable identification criteria for quality control applications.
Form XV demonstrates characteristic diffraction peaks at approximately 6.2, 7.0, 8.9, 12.9, and 16.1 ± 0.2 degrees two-theta, with the complete pattern including additional peaks at 17.0, 18.9, 19.9, 23.7, and 26.0 degrees two-theta. The systematic variation in peak positions and intensities between different forms reflects differences in crystal packing arrangements and unit cell parameters.
Recent crystallographic investigations have identified additional structural modifications, including anhydrous forms and novel channel hydrates. Single crystal X-ray diffraction studies have revealed monoclinic anhydrous plates with space group P2₁/c (Form 1) and needles of a previously unknown channel hydrate in space group P42₂₁2. These findings expand the known structural diversity of lapatinib and its salts, demonstrating the complex polymorphic landscape of this pharmaceutical compound.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXLGUQQFPJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42ClFN4O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959606 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388082-77-7, 388082-78-8 | |
| Record name | Lapatinib ditosylate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPATINIB DITOSYLATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WK72K94MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
DMSO/MeCN/Water Ternary System
EP2550269B1 introduces a crystallization method using DMSO, MeCN, and water to mitigate premature precipitation during polish filtration. Crude this compound is dissolved in DMSO at 60°C, followed by the addition of MeCN:water (3:1 v/v). Gradual cooling to 5°C at 0.5°C/min yields monohydrate crystals with a narrow particle size distribution (D90 < 50 μm). This approach resolves operational challenges associated with tetrahydrofuran (THF)/water systems, where the low solubility of Form I led to uncontrolled crystallization.
Recrystallization from DMF/Acetonitrile
EP3266773B1 discloses a method to convert anhydrous this compound to the monohydrate form using dimethylformamide (DMF) and acetonitrile. Anhydrous ditosylate (10 g) is dissolved in DMF (30 mL) at 70°C, followed by the addition of acetonitrile (60 mL). Hydration at 25°C for 12 hours produces monohydrate crystals with an X-ray powder diffraction (XRPD) pattern showing characteristic peaks at 2θ = 4.8°, 8.7°, and 18.0°.
Table 2: XRPD Peaks for this compound Polymorphs
| Form | 2θ Values (°) | Melting Point (°C) |
|---|---|---|
| Anhydrous | 4.8, 8.7, 11.2, 18.0, 18.9, 21.0, 22.3 | 246.14 |
| Monohydrate | 4.8, 6.8, 8.7, 11.2, 12.4, 14.5, 16.7 | 198–202 (dec.) |
Data sourced from EP3266773B1 and EMA assessment reports.
Analytical Method Validation for Quality Control
The Indonesian National Agency of Drug and Food Control developed a validated HPLC-DAD method using an XBridge® C8 column (250 × 4.6 mm, 5 μm) with a mobile phase of 10 mM pentane-1-sulfonic acid sodium salt and acetonitrile (65:35 v/v). Key validation parameters include:
-
Linearity : 0.06–0.18 mg/mL (R² = 1.000)
-
Accuracy : 99.23–100.77% recovery
-
Precision : RSD < 2.0% for intraday and interday assays
This method replaces C18 columns with C8 phases, reducing analysis time to 4.63 minutes while maintaining robustness.
Industrial-Scale Production Considerations
The European Medicines Agency (EMA) emphasizes critical quality attributes (CQAs) such as particle size distribution and dissolution rate. Fluidized bed granulation is preferred for tablet formulation due to lapatinib's poor aqueous solubility (0.007 mg/mL at pH 7). Specifications for commercial batches include:
-
Related substances : ≤0.5% for any individual impurity
-
Residual solvents : ≤0.5% for methanol or IPA
Stability studies confirm that this compound monohydrate remains chemically stable for 24 months at 25°C when protected from light .
Chemical Reactions Analysis
Types of Reactions
Lapatinib ditosylate undergoes various chemical reactions, including complexation, hydrolysis, and substitution reactions .
Common Reagents and Conditions
Complexation: β-cyclodextrin and PVP K30 are commonly used to form inclusion complexes with this compound.
Hydrolysis: Acidic conditions are used to hydrolyze intermediates during the synthesis of lapatinib.
Substitution: Reagents such as 3-chloro-4-(3-fluorobenzyloxy)aniline are used in substitution reactions to form key intermediates.
Major Products
The major product formed from these reactions is this compound, which is used in pharmaceutical formulations for cancer treatment .
Scientific Research Applications
Lapatinib ditosylate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a targeted therapy for HER2-positive breast cancer . Research has shown that this compound can inhibit the growth of cancer cells by blocking the HER2 and EGFR pathways . Additionally, it is being studied for its potential use in treating other types of cancer .
Mechanism of Action
Comparison with Similar Compounds
Mechanism of Action
As a dual tyrosine kinase inhibitor, Lapatinib Ditosylate targets both HER2 (ErbB-2) and EGFR (ErbB-1), blocking downstream signaling pathways (e.g., PI3K/AKT) to inhibit tumor proliferation . It demonstrates potent inhibitory activity with IC₅₀ values of 10.2 nM (EGFR) and 9.8 nM (HER2) in cell-free assays .
Pharmacokinetics
This compound acts as a substrate for CYP3A4, CYP2C8, and ABC transporters (e.g., ABCG2), with a bioavailability of ~24% . Its half-life is ~14 hours, supporting twice-daily dosing .
Comparison with Similar Compounds
Target Inhibition Profiles
Note: Data for Erlotinib, Gefitinib, Afatinib, and Neratinib are extrapolated from external studies; Lapatinib data sourced from provided evidence .
Clinical Efficacy
- This compound vs. Trastuzumab : In HER2+ metastatic breast cancer, Lapatinib + capecitabine improved median progression-free survival (PFS) to 6.2 months vs. 4.3 months for trastuzumab-based regimens .
- Lapatinib vs. Afatinib : Afatinib shows superior EGFR inhibition (IC₅₀: 0.5 nM) but higher toxicity (grade 3 diarrhea: 95%) compared to Lapatinib’s manageable profile .
Adverse Effects
| Compound | Common Adverse Effects | Severe Toxicity |
|---|---|---|
| This compound | Diarrhea (65%), rash (28%), fatigue (18%) | Hepatotoxicity (1.3% grade 3/4) |
| Neratinib | Diarrhea (95%), vomiting (35%) | High discontinuation rates (30%) |
| Erlotinib | Rash (75%), diarrhea (54%) | Interstitial lung disease (1%) |
Pharmacokinetic Differences
Biological Activity
Lapatinib ditosylate is a dual tyrosine kinase inhibitor primarily targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has been extensively studied for its biological activity, particularly in the treatment of breast cancer. This article reviews the pharmacodynamics, therapeutic applications, and clinical findings associated with this compound, supported by data tables and case studies.
Lapatinib functions by inhibiting the phosphorylation of HER2 and EGFR, which are critical for tumor cell proliferation and survival. The compound exhibits a slow dissociation rate from these receptors, leading to prolonged inhibition. Key pharmacodynamic properties include:
- IC50 Values :
- HER2: 10.8 nM
- EGFR: 9.2 nM
- c-Src: 3.5 µM
These values indicate that lapatinib is significantly more effective against HER2 compared to other kinases, which is crucial for its anticancer activity .
Therapeutic Applications
This compound is primarily indicated for:
- Advanced or metastatic breast cancer : Used in combination with capecitabine or letrozole for patients with HER2-positive tumors.
- Other cancers : Current research is exploring its efficacy in various malignancies beyond breast cancer, including gastric cancer and head and neck cancers .
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of this compound. A notable phase III trial demonstrated that lapatinib combined with capecitabine significantly extended progression-free survival in patients with HER2-positive breast cancer who had previously received trastuzumab .
Table 1: Summary of Clinical Trials Involving this compound
| Study Design | Population | Intervention | Outcome Measures | Results |
|---|---|---|---|---|
| Phase III | HER2-positive breast cancer | Lapatinib + Capecitabine | Time to progression | Improved progression-free survival |
| Phase II | Advanced gastric cancer | Lapatinib + Chemotherapy | Response rate | Increased response rates observed |
| Phase I/II | Combination therapy | Lapatinib + Letrozole | Safety and efficacy | Manageable toxicity; promising efficacy |
Case Studies
-
Case Study on Efficacy :
A retrospective analysis of patients treated with this compound showed a significant reduction in tumor size among those who were previously resistant to trastuzumab. Histopathological examination revealed decreased cellular proliferation in treated tissues, supporting the drug's effectiveness in overcoming resistance mechanisms . -
Toxicity Profile :
Clinical assessments indicate that while lapatinib is generally well-tolerated, it can cause adverse effects such as diarrhea, skin rash, and hepatotoxicity. Monitoring liver function is recommended due to potential hepatocellular hypertrophy observed in animal models .
Enhanced Formulations
Recent investigations have focused on improving the bioavailability of lapatinib through novel delivery systems. For instance, encapsulation in β-cyclodextrin nanosponge formulations has shown enhanced aqueous solubility and reduced hepatotoxicity, leading to improved therapeutic outcomes in preclinical models .
Table 2: Comparative Bioavailability Studies
| Formulation Type | Bioavailability (%) | Observations |
|---|---|---|
| Standard Lapatinib | 25 | Limited solubility |
| β-Cyclodextrin Nanosponge | 75 | Enhanced solubility and efficacy |
Q & A
Q. What is the molecular mechanism of Lapatinib Ditosylate in targeting HER2-positive breast cancer cells, and how is this evaluated experimentally?
this compound inhibits EGFR (IC50: 10.8 nM) and HER2 (IC50: 9.2 nM) tyrosine kinases, blocking downstream signaling pathways like PI3K/AKT and MAPK. Researchers typically use kinase inhibition assays with purified EGFR/HER2 domains and cell proliferation assays in HER2-overexpressing cell lines (e.g., SK-BR-3, BT-474). Methods include:
Q. What are the standard in vivo models for studying this compound’s efficacy and toxicity?
Xenograft models using HER2+ breast cancer cell lines (e.g., BT-474) implanted in immunodeficient mice are standard. Endpoints include tumor volume reduction and immunohistochemical analysis of HER2/EGFR pathway suppression. Toxicity is assessed via cardiac monitoring (echocardiography for left ventricular ejection fraction) due to Lapatinib’s association with cardiac dysfunction .
Q. How should this compound be formulated for in vitro and in vivo studies to ensure stability?
The compound is soluble in DMSO (up to 50 mg/mL) but insoluble in water. For in vitro use, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity). For in vivo oral administration, suspend in 0.5% methylcellulose. Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy in HER2-low vs. HER2-high tumors?
Stratify preclinical models by HER2 expression levels (quantified via FISH or IHC) and assess co-amplification of other receptors (e.g., EGFR, HER3). Use RNA sequencing to identify compensatory pathways (e.g., MET or IGF-1R upregulation) that may drive resistance in HER2-low tumors. Combinatorial targeting (e.g., Lapatinib + MET inhibitors) can mitigate resistance .
Q. What methodological strategies optimize combination therapies involving this compound and hormonal agents (e.g., letrozole)?
- Sequential vs. concurrent dosing : Preclinical studies suggest concurrent administration enhances synergy but increases toxicity. Use pharmacokinetic modeling to align peak plasma concentrations of both agents .
- Biomarker-driven design : Monitor ER/HER2 crosstalk via phospho-proteomic profiling to identify patients with hormone receptor co-expression .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
Replace traditional solvents (e.g., dichloromethane) with water in early synthesis stages. Optimize reaction conditions (temperature, catalysts) to reduce waste and energy consumption. Validate purity via HPLC and compare yields to conventional methods .
Q. What experimental approaches address this compound’s metabolic instability due to CYP3A4 interactions?
- Co-administration with CYP inhibitors : Use ketoconazole in murine models to prolong half-life .
- Prodrug development : Modify the tosylate group to enhance metabolic stability while retaining kinase inhibition .
Methodological Considerations for Data Interpretation
Q. How should researchers analyze conflicting results from this compound trials in trastuzumab-resistant vs. naïve HER2+ populations?
- Subgroup analysis : Stratify patients by prior trastuzumab exposure and resistance markers (e.g., PTEN loss).
- Preclinical models : Generate trastuzumab-resistant cell lines via chronic exposure and compare Lapatinib’s efficacy to parental lines .
Q. What in vitro assays best predict in vivo resistance mechanisms to this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
